molecular formula C19H34NO5P B1681648 [(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate CAS No. 402616-26-6

[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate

カタログ番号: B1681648
CAS番号: 402616-26-6
分子量: 387.5 g/mol
InChIキー: LRFKWQGGENFBFO-IBGZPJMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FTY720 (S)-リン酸は、フィンゴリモッド (S)-リン酸としても知られており、スフィンゴシンの人工類似体です。それは免疫抑制剤であるFTY720のリン酸化誘導体です。この化合物は、免疫応答を調節する上で大きな可能性を示しており、多発性硬化症やその他の自己免疫疾患の治療におけるその応用について広く研究されてきました .

準備方法

合成経路と反応条件

FTY720 (S)-リン酸の合成には、いくつかの重要なステップが含まれます。一般的な方法の1つは、鉄触媒クロスカップリング反応とウィッティヒ反応です。このプロセスは、アセトアミドマロン酸ジエチル、ニトロジオール、ベンジルアミン、またはトリス(ヒドロキシメチル)アミノメタンから親水性ヘッドグループである2-アミノプロパン-1,3-ジオールを調製することから始まります。疎水性炭化水素鎖は、フリーデル・クラフツアシル化に続いてウルフ・キシュナー還元によって構築されます .

工業的生産方法

FTY720 (S)-リン酸の工業的生産は、通常、高収率と高純度を確保するために合成経路を最適化することを含みます。安価な出発原料の使用、短い反応ステップ、および簡単な後処理手順は、大規模生産にとって重要です。より便利な合成を開発するための既知の方法の統合は、産業的応用にとって不可欠です .

化学反応の分析

反応の種類

FTY720 (S)-リン酸は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物を修飾してその効力と安定性を高めるために不可欠です。

一般的な試薬と条件

FTY720 (S)-リン酸を含む反応で使用される一般的な試薬には、クロスカップリング反応用の鉄触媒、オレフィン化用のウィッティヒ試薬、およびウルフ・キシュナー還元用の還元剤が含まれます。反応条件は、通常、化合物の安定性を確保するために穏やかです .

生成される主な生成物

FTY720 (S)-リン酸を含む反応から生成される主な生成物には、そのリン酸化誘導体が含まれ、これはその生物学的活性にとって重要です。これらの誘導体は、免疫応答を調節する上で重要な役割を果たします .

科学研究アプリケーション

FTY720 (S)-リン酸は、幅広い科学研究アプリケーションを持っています。

    化学: スフィンゴシン類似体とその化学的性質を研究するためのモデル化合物として使用されます。

    生物学: この化合物は、免疫細胞の遊走とリンパ球のホーミングを調節する役割について広く研究されています。

    医学: FTY720 (S)-リン酸は、多発性硬化症やその他の自己免疫疾患の治療に使用されます。 .

    産業: この化合物は、新しい免疫抑制剤と治療薬の開発に使用されています

科学的研究の応用

Pharmaceutical Development

The compound is being investigated for its potential therapeutic effects, particularly in the modulation of immune responses. Research indicates that it may interact with S1P receptors, which are crucial in immune cell trafficking and function. This interaction could lead to reduced migration of immune cells into the central nervous system, making it a candidate for treating conditions characterized by immune dysregulation such as multiple sclerosis.

Key Features:

  • Modulates S1P receptor activity.
  • Potential treatment for autoimmune diseases.

Case Study:
A study on fingolimod phosphate ester (related to the compound) demonstrated its ability to reduce lymphocyte migration into the CNS, highlighting its potential utility in treating relapsing forms of multiple sclerosis.

Biochemical Research

The dual hydrophilic-hydrophobic nature of the compound allows it to serve as a model for studying membrane interactions and cellular uptake mechanisms. Its structural similarities to other phosphonates suggest potential applications in enzyme inhibition studies.

Key Features:

  • Serves as a model compound for membrane studies.
  • Potential enzyme inhibitor.

Data Table: Structural Comparisons

Compound NameKey FeaturesBiological Activity
OctylphenolLong hydrophobic chainEndocrine disruptor
Amino AlcoholsHydroxymethyl and amino groupsPotential enzyme inhibitors
Phosphate EstersPhosphate groupInvolved in energy transfer

Material Science

Given its amphiphilic properties, the compound can be utilized in developing novel materials such as surfactants or emulsifiers. Its ability to interact with both hydrophilic and hydrophobic substances makes it suitable for applications in drug delivery systems.

Key Features:

  • Potential use as a surfactant.
  • Application in drug delivery systems.

作用機序

FTY720 (S)-リン酸は、スフィンゴシン-1-リン酸(S1P)受容体を調節することによってその効果を発揮します。それはS1P受容体サブタイプを特異的に標的とし、リンパ球をリンパ組織に隔離することにつながります。これにより、リンパ球が炎症部位への移動が阻止され、免疫応答が低下します。この化合物は、カスパーゼの活性化とミトコンドリアからのシトクロムCの放出を通じてリンパ球のアポトーシスを誘導します .

類似化合物との比較

FTY720 (S)-リン酸は、その特異的な作用機序と免疫応答を調節する高い有効性のために、他の類似化合物と比較してユニークです。類似化合物には以下が含まれます。

FTY720 (S)-リン酸は、S1P受容体を特異的に標的とし、免疫細胞機能の一般的な抑制なしにリンパ球の隔離を誘導する能力によって際立っています .

生物活性

[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate is a phosphoric acid derivative notable for its complex structure, which includes an amino group, a hydroxymethyl group, and a long-chain octylphenyl moiety. This unique combination of functional groups suggests significant potential for various biological applications, particularly in pharmaceuticals and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H34NO5PC_{19}H_{34}NO_5P, with a molecular weight of approximately 387.45 g/mol. The presence of both hydrophilic (phosphate and hydroxymethyl) and hydrophobic (octylphenyl) characteristics enhances its solubility and interaction with biological membranes, potentially improving its efficacy in targeting specific biological sites.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor due to the presence of the amino group. This may allow it to interact with various enzymes involved in metabolic pathways.
  • Cellular Interactions : Studies suggest that the compound may enhance cellular interactions through its hydrophobic moiety, which could facilitate membrane penetration and influence cell signaling pathways.
  • Pharmacological Applications : Given its structural similarities to known bioactive compounds, it may serve as a lead candidate for drug development, particularly in treating diseases where enzyme modulation is beneficial.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that compounds with structural similarities may provide insights into the biological activity of this compound:

Compound NameKey FeaturesBiological Activity
OctylphenolLong hydrophobic chainEndocrine disruptor
Amino AlcoholsHydroxymethyl and amino groupsPotential enzyme inhibitors
Phosphate EstersPhosphate groupInvolved in energy transfer

This table illustrates how the unique functional groups in this compound may enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

Research has indicated that compounds with similar structures have demonstrated significant biological effects. For instance:

  • Enzyme Activity Modulation : A study on phosphate esters showed that modifications in their structure could lead to enhanced inhibition of specific enzymes, suggesting potential pathways for this compound to exert similar effects.
  • Cell Culture Assays : Preliminary cell culture assays have been conducted to evaluate cytotoxicity and apoptotic effects related to similar compounds. These studies indicate that structural modifications can significantly alter biological responses, providing a foundation for further investigation into this compound’s effects.
  • Pharmacokinetics Studies : Understanding how this compound interacts within biological systems is crucial for its development as a therapeutic agent. Research into pharmacokinetics will help elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for determining the purity and enantiomeric composition of [(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate?

  • Methodology :

  • HPLC Analysis : Use a mobile phase of methanol and sodium acetate buffer (pH 4.6, adjusted with glacial acetic acid) in a 65:35 ratio. A C18 column and UV detection at 210–230 nm are recommended for resolving enantiomers and detecting impurities .

  • Chiral Stationary Phases (CSPs) : Employ CSPs like cellulose tris(3,5-dimethylphenylcarbamate) to resolve (S)- and (R)-enantiomers. Validate with standards from suppliers (e.g., BLD Pharm) .

  • Mass Spectrometry : Confirm molecular identity using exact mass (e.g., 575.61 g/mol) and fragmentation patterns .

    • Key Data :
PropertyValueSource
Molecular Weight575.61 g/mol
CAS (S-enantiomer)402616-26-6

Q. How is the compound synthesized, and what are critical steps to ensure stereochemical fidelity?

  • Methodology :

  • Phosphorylation Reaction : React 2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanol with phosphorylating agents (e.g., POCl₃ or P₂O₅) under anhydrous conditions. Use triethylamine as a base to neutralize HCl byproducts .
  • Stereochemical Control : Optimize reaction temperature (0–5°C) and solvent polarity (e.g., THF/water mixtures) to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC .
    • Challenges :
  • Racemization at the 2S chiral center due to hydroxyl group reactivity. Use protecting groups (e.g., tert-butyldimethylsilyl) during phosphorylation .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology :

  • Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC. Identify hydrolysis products (e.g., free phosphate or parent alcohol) .
  • Stabilization Strategies : Formulate with cyclodextrins or sugar alcohols (e.g., mannitol) to enhance solid-state stability .

Advanced Research Questions

Q. How does the stereochemistry of [(2S)-...] dihydrogen phosphate influence its binding affinity to S1P receptors?

  • Methodology :

  • Receptor Binding Assays : Use HEK293 cells expressing S1P₁–S1P₅ receptors. Compare (S)- and (R)-enantiomers via competitive binding with radiolabeled S1P (e.g., [³²P]-S1P) .
  • Molecular Dynamics Simulations : Model interactions between the (S)-enantiomer and S1P₁’s hydrophobic binding pocket. Highlight the role of the 4-octylphenyl group in membrane anchoring .
    • Key Findings :
  • (S)-enantiomer shows >100-fold higher affinity for S1P₁ than (R)-enantiomer, critical for immunosuppressive activity .

Q. What are the metabolic pathways of this compound in vivo, and how do they differ from in vitro models?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Detect phosphate hydrolysis and cytochrome P450-mediated oxidation .
  • In Vivo Pharmacokinetics : Administer radiolabeled compound to rodents. Plasma samples analyzed for intact drug vs. metabolites (e.g., FTY720-phosphate) .
    • Discrepancies :
  • In vitro models underestimate esterase-driven hydrolysis rates observed in vivo due to plasma protein binding .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ for S1P₁ agonism). Account for variables like cell type (Jurkat vs. primary T cells) and assay duration (acute vs. chronic exposure) .

  • Structural Confirmation : Validate compound identity via ¹H/³¹P NMR and X-ray crystallography to rule out batch-to-batch variability .

    • Case Study :
  • Discrepancies in immunosuppressive potency (EC₅₀ ranges: 0.1–10 nM) linked to differences in phosphate ester stability .

特性

IUPAC Name

[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFKWQGGENFBFO-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)CC[C@](CO)(COP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801127241
Record name 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402616-26-6
Record name 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402616-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fingolimod phosphate ester, S-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402616266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FINGOLIMOD PHOSPHATE ESTER, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92YDM6122J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate
[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate
[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate
[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate
[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate
[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。